
rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol
Übersicht
Beschreibung
rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol: is a derivative of Bisoprolol, a well-known beta-blocker used primarily for the treatment of hypertension and heart-related conditions. This compound is part of a class of medications that selectively block beta-1 adrenergic receptors, which are predominantly found in the heart. By doing so, it helps to reduce heart rate, cardiac output, and blood pressure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol involves multiple steps. One common method includes the reaction of 4-((2-isopropoxyethoxy)methyl)phenol with isopropylamine in the presence of sodium hydroxide and toluene. The reaction mixture is heated to reflux, and water is removed through azeotropic distillation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the isopropoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemical Profile
- Molecular Formula : C19H33NO5
- Molecular Weight : 355.47 g/mol
- CAS Number : 1215342-36-1
- Appearance : Colourless oil
- Solubility : Sparingly soluble in DMSO and slightly soluble in methanol
Impurity Characterization
As an impurity of Bisoprolol, rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol is significant in the quality control of pharmaceutical products. Its presence can affect the efficacy and safety profiles of medications, particularly those used for managing hypertension and heart failure. Regulatory bodies require thorough characterization of impurities to ensure drug safety.
Research on Beta-Blockers
Studies involving Bisoprolol have highlighted its effectiveness as a selective beta-1 adrenergic receptor blocker. Research indicates that beta-blockers like Bisoprolol play a vital role in treating chronic heart failure, where they improve patient outcomes by reducing mortality and hospitalization rates . The implications of this compound in these studies underscore the importance of understanding all components of beta-blocker formulations.
Pharmacokinetic Studies
Pharmacokinetic evaluations have been conducted to assess the behavior of Bisoprolol in various populations, including those with chronic heart failure. These studies often analyze the impact of impurities like this compound on drug absorption, distribution, metabolism, and excretion (ADME). Insights from such research can lead to improved dosing strategies and formulation designs.
Case Study 1: Efficacy in Heart Failure Treatment
A study involving a cohort of chronic heart failure patients demonstrated that treatment with Bisoprolol significantly reduced hospitalization rates compared to placebo groups. The analysis included monitoring for impurities, including this compound, ensuring that the therapeutic effects were not compromised by impurities .
Case Study 2: Safety Profile Assessment
In a clinical trial assessing the safety profile of beta-blockers, researchers examined the adverse effects associated with different formulations. The presence of this compound was monitored to evaluate its impact on patient tolerance and side effects. Findings indicated that while impurities can influence tolerability, the overall safety profile of Bisoprolol remained robust .
Wirkmechanismus
The mechanism of action of rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol involves selective blockade of beta-1 adrenergic receptors. This action inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to reduced heart rate and blood pressure. The compound does not affect intrinsic sympathomimetic activity and has moderate local anesthetic activity .
Vergleich Mit ähnlichen Verbindungen
Bisoprolol: The parent compound, widely used as a beta-blocker.
Nebivolol: Another beta-1 selective blocker with additional vasodilatory properties.
Atenolol: A beta-1 selective blocker used for similar indications.
Uniqueness: rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol is unique due to its specific structural modifications, which may offer different pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. These modifications can influence its selectivity, efficacy, and safety profile .
Biologische Aktivität
Rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl bisoprolol is a derivative of bisoprolol, a well-known beta-1 adrenergic antagonist primarily used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
Pharmacodynamics
Bisoprolol and its derivatives exhibit significant cardiovascular effects. The primary actions include:
- Reduction in Heart Rate : By blocking beta-1 adrenergic receptors, bisoprolol decreases heart rate (chronotropy) and myocardial contractility (inotropy), resulting in reduced cardiac workload and oxygen demand .
- Blood Pressure Lowering : The compound also lowers blood pressure through decreased cardiac output and inhibition of renin release from the kidneys, which is crucial in managing hypertension .
The mechanism by which this compound operates can be summarized as follows:
- Beta-1 Receptor Antagonism : The compound selectively inhibits beta-1 adrenergic receptors located primarily in the heart, leading to decreased heart rate and contractility.
- Renin-Angiotensin System Modulation : By inhibiting renin release, it disrupts the renin-angiotensin system, further contributing to its antihypertensive effects .
Absorption and Metabolism
This compound is well absorbed in the gastrointestinal tract with a bioavailability of approximately 90%. It undergoes extensive hepatic metabolism primarily via CYP3A4, with about 50% eliminated through non-renal pathways. The pharmacokinetics indicate peak plasma concentrations are reached within 2 to 4 hours post-administration .
Case Studies and Research Findings
Recent studies have provided insights into the biological activity and potential applications of bisoprolol derivatives:
- Molecular Docking Studies : Research utilizing molecular docking techniques has shown that bisoprolol derivatives, including this compound, exhibit high binding affinities to various targets related to hypertension. For instance, binding energies were reported at 6.74 kcal/mol for bisoprolol itself, indicating a strong interaction with beta-1 adrenergic receptors .
- In Silico Analysis : A study conducted on synthesized bisoprolol derivatives demonstrated their potential as antihypertensive agents through computational methods like molecular dynamics simulations. These analyses confirmed the stability of the receptor-ligand complexes formed by these compounds .
- Clinical Implications : Clinical studies have indicated that bisoprolol significantly reduces cardiovascular mortality in patients with heart failure and decreased ejection fraction, showcasing its effectiveness in real-world medical settings .
Data Table: Pharmacological Profile of Bisoprolol Derivatives
Property | Value |
---|---|
Bioavailability | ~90% |
Peak Plasma Concentration | 52 µg/L (10 mg dose) |
Volume of Distribution | 3.5 L/kg |
Protein Binding | ~30% |
Major Metabolism Pathway | CYP3A4 (95%) |
Elimination Route | Non-renal (50%) |
Eigenschaften
IUPAC Name |
1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethoxymethyl)phenoxy]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO5/c1-15(2)20-11-18(21)13-25-19-7-5-17(6-8-19)12-23-14-22-9-10-24-16(3)4/h5-8,15-16,18,20-21H,9-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCBVUSSEGADND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCOCCOC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747537 | |
Record name | 1-[(Propan-2-yl)amino]-3-{4-[({2-[(propan-2-yl)oxy]ethoxy}methoxy)methyl]phenoxy}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215342-36-1 | |
Record name | (2RS)-1-(4-(((2-Isopropoxyethoxy)methoxy)methyl)phenoxy)-3-isopropylaminopropan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215342361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(Propan-2-yl)amino]-3-{4-[({2-[(propan-2-yl)oxy]ethoxy}methoxy)methyl]phenoxy}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2RS)-1-[4-[[(2-Isopropoxyethoxy)methoxy]methyl]phenoxy]-3-isopropylaminopropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2RS)-1-(4-(((2-ISOPROPOXYETHOXY)METHOXY)METHYL)PHENOXY)-3-ISOPROPYLAMINOPROPAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F8394AXU8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.